molecular formula C15H15ClN4O2S B2395743 Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-14-4

Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2395743
CAS No.: 725218-14-4
M. Wt: 350.82
InChI Key: NGVACBZRHGJRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Position 6: A methyl ester group (-COOCH₃), which may influence solubility and metabolic stability.
  • Position 7: A 4-chlorophenyl substituent, contributing to hydrophobic interactions in biological systems.
  • Position 2: A methylsulfanyl (-SCH₃) group, modulating electronic properties and binding affinity.

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-8-11(13(21)22-2)12(9-4-6-10(16)7-5-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVACBZRHGJRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Related compounds with a triazolopyrimidine core have been shown to interact with various enzymes and proteins. The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially influencing their function.

Molecular Mechanism

The molecular mechanism of action of Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H15ClN4OS
  • Molecular Weight : 318.82 g/mol
  • CAS Number : 325780-94-7

Mechanisms of Biological Activity

Research indicates that derivatives of triazolopyrimidine exhibit a variety of biological activities primarily through the following mechanisms:

  • Anticancer Activity : Triazolopyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, a study by Tiwari et al. demonstrated that certain synthesized pyrimidine-triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB453) . The specific compound mentioned in this review has similar structural features that suggest potential anticancer activity.
  • Antimicrobial Activity : Pyrimidine derivatives are known for their antibacterial and antifungal properties. The compound's methylsulfanyl group may enhance its interaction with microbial enzymes or cellular targets .
  • Anti-inflammatory Effects : Some studies have indicated that triazolopyrimidines can inhibit inflammatory pathways, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazolopyrimidine derivatives similar to the compound :

  • Antitumor Efficacy : In a series of experiments conducted by Jame et al., compounds with similar structures were tested against human cancer cell lines including HepG2 and HCT-116. One derivative exhibited an IC50 value as low as 12.3 µM against the Bel-7402 cell line . This suggests that methylsulfanyl substitution can play a crucial role in enhancing anticancer efficacy.
  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of various triazolopyrimidine derivatives on different cell lines using MTT assays. Results indicated that compounds with electron-withdrawing groups showed improved cytotoxicity compared to those without such modifications .

Data Tables

Compound NameCell Line TestedIC50 (µM)Activity Type
Compound AMCF-715.3Anticancer
Compound BMDA-MB45329.1Anticancer
Compound CHepG212.3Antitumor
Compound DHCT-1166.1Antitumor

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is its anticancer properties. Studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed promising results in inhibiting the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Triazolo[1,5-a]pyrimidines have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

PDE Inhibition

Another significant application is its role as a phosphodiesterase (PDE) inhibitor. Compounds with a triazolo-pyrimidine structure have been identified as potential therapeutic agents for treating conditions like asthma and erectile dysfunction by inhibiting PDE enzymes. This inhibition leads to increased levels of cyclic AMP (cAMP), promoting relaxation of smooth muscles and vasodilation . Specifically, this compound has shown efficacy in preclinical models targeting PDE2 .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects. Studies indicate that compounds within the triazolo-pyrimidine class can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanism may involve the modulation of neurotransmitter levels and reduction of neuroinflammation.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
Anticancer ActivityInduces apoptosis and cell cycle arrest
AntimicrobialInhibits bacterial cell wall synthesis
PDE InhibitionIncreases cAMP levels leading to smooth muscle relaxation
NeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Effects

A recent study evaluated the anticancer activity of various triazolo-pyrimidine derivatives against human breast cancer cell lines (MCF-7). The results indicated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like vancomycin, indicating its potential utility in treating resistant infections.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazolopyrimidine Derivatives

Compound Name Position 2 Position 5 Position 6 Position 7 Substituent Reference
Target Compound Methylsulfanyl (-SCH₃) Methyl Methyl ester 4-Chlorophenyl -
Ethyl 7-{4-[(4-Chlorobenzyl)Oxy]Phenyl}-2-[(2-Fluorobenzyl)Sulfanyl]-...-6-Carboxylate 2-Fluorobenzylsulfanyl - Ethyl ester 4-[(4-Chlorobenzyl)oxy]phenyl
Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-7-Hydroxy-2-Methylsulfanyl-...-6-Carboxylate Methylsulfanyl (-SCH₃) 2-Chlorophenyl Ethyl ester Chloromethyl + Hydroxy
Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-5-Methyl-...-6-Carboxylate Benzylsulfanyl (-SCH₂C₆H₅) Methyl Ethyl ester 2-Chlorophenyl
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-...-6-Carboxylate - Trifluoromethyl Ethyl ester 4-Bromophenyl

Key Observations :

  • Ester Groups (Position 6) : Ethyl esters are more common in analogs , likely due to ease of synthesis. Methyl esters (target compound) may offer higher metabolic stability but lower solubility.
  • Position 7 Substituents : Chlorophenyl groups (target) are prevalent, but bromophenyl or substituted benzyloxy groups may alter hydrophobicity and steric interactions.

Key Observations :

  • Microwave synthesis (e.g., ) reduces reaction time (30 minutes) compared to conventional methods.

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data for Selected Analogs

Compound Crystal System Dihedral Angles (°) π-π Stacking Interactions Reference
Ethyl 2-Benzylsulfanyl-7-(2-Chlorophenyl)-...-6-Carboxylate Triclinic (P1) 87.03° (triazolopyrimidine vs. aryl) Centroid-centroid: 3.63–3.88 Å
Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-...-6-Carboxylate Monoclinic Not reported Hydrogen-bonding network dominates

Key Observations :

  • The triazolopyrimidine core in is nearly planar (deviation ≤ 0.034 Å), with orthogonal aryl substituents (dihedral angles ~87–89°), likely influencing packing and solubility.

Q & A

Q. What are the optimized synthetic protocols for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions using precursors such as substituted aldehydes, 3-amino-1,2,4-triazole derivatives, and β-keto esters. A one-pot method with TMDP (tetramethylenediamine piperazine) as a dual solvent-catalyst in molten-state conditions achieves yields up to 92% . Key parameters include:

  • Temperature : 65–120°C (reflux conditions for solvent-based methods).
  • Catalyst : TMDP enhances cyclization efficiency but requires careful handling due to toxicity .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) improve solubility and reduce side reactions . Post-synthesis, purification via recrystallization in ethanol ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify key functional groups (e.g., methylsulfanyl at δ 2.59 ppm, ester carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between triazole and pyrimidine rings (e.g., 87.03° for chlorophenyl substituents) .
  • Mass spectrometry : Validates molecular weight (350.823 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

Discrepancies in bioactivity (e.g., antiproliferative vs. kinase inhibitory effects) arise from:

  • Substituent effects : The 4-chlorophenyl group enhances lipophilicity and target binding, while methylsulfanyl improves metabolic stability .
  • Assay variability : Use standardized cell lines (e.g., MCF-7 for cancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Molecular docking : Predict interactions with targets like CDK2 (binding energy ≤−8.5 kcal/mol) to prioritize in vitro validation .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • QSAR modeling : Correlates substituent electronegativity (e.g., Cl, Br) with bioactivity. For example, 4-bromophenyl analogues show 15% higher CDK2 inhibition than chlorophenyl derivatives .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD ≤2.0 Å over 100 ns trajectories) .
  • ADMET prediction : Optimize logP (2.5–3.5) and polar surface area (≤90 Ų) for blood-brain barrier penetration .

Q. What experimental approaches address low reproducibility in synthesis?

  • Catalyst recycling : TMDP can be reused ≥3 times without yield loss by evaporating aqueous solutions post-reaction .
  • In-line monitoring : Use TLC (silica gel GF254) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
  • Controlled crystallization : Slow cooling of ethanol solutions minimizes polymorph formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.